N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide, also known as JNJ-38431055, is a novel and potent antagonist of the histamine H3 receptor. The compound was first synthesized by Janssen Pharmaceutica, a subsidiary of Johnson & Johnson, and has since been the subject of extensive scientific research.
作用機序
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide acts as a selective antagonist of the histamine H3 receptor, which is primarily expressed in the central nervous system. By blocking the activity of this receptor, this compound increases the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which are involved in various cognitive and behavioral processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. In animal studies, the compound has been shown to improve cognitive performance and memory retention, as well as to increase wakefulness and reduce sleep latency. This compound has also been shown to modulate the release of several neurotransmitters, including acetylcholine, dopamine, and norepinephrine, in various brain regions.
実験室実験の利点と制限
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide has several advantages for use in laboratory experiments, including its high potency and selectivity for the histamine H3 receptor, as well as its well-characterized mechanism of action. However, the compound has several limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects at higher concentrations.
将来の方向性
There are several potential future directions for research on N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide, including further investigation of its effects on cognitive and behavioral processes, as well as its potential use in the treatment of various neurological and psychiatric disorders. Additionally, the development of more potent and selective histamine H3 receptor antagonists may lead to the discovery of novel therapeutic agents for these conditions.
合成法
The synthesis of N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide involves several steps, including the reaction of 1-cyclohexylmethyl-4-piperidone with 1-(pyrazol-1-yl)methanamine, followed by the reaction of the resulting intermediate with 3-bromo-N-(3-chloropropyl)benzamide. The final product is obtained through purification and isolation steps.
科学的研究の応用
N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-(1H-pyrazol-1-ylmethyl)benzamide has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has also been investigated for its potential use as a cognitive enhancer and for its effects on sleep and wakefulness.
特性
IUPAC Name |
N-[1-(cyclohexylmethyl)piperidin-3-yl]-3-(pyrazol-1-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O/c28-23(21-10-4-9-20(15-21)17-27-14-6-12-24-27)25-22-11-5-13-26(18-22)16-19-7-2-1-3-8-19/h4,6,9-10,12,14-15,19,22H,1-3,5,7-8,11,13,16-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHQDAQPWRIMVNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCCC(C2)NC(=O)C3=CC=CC(=C3)CN4C=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。